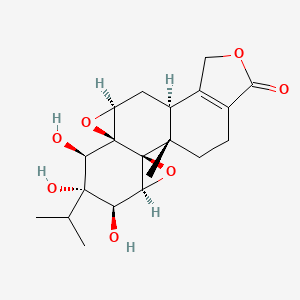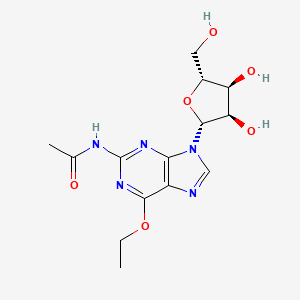![molecular formula C10H10N4 B12953138 [2,3'-Bipyridine]-5,6'-diamine](/img/structure/B12953138.png)
[2,3'-Bipyridine]-5,6'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,3’-Bipyridine]-5,6’-diamine is a derivative of bipyridine, a class of compounds consisting of two pyridine rings. Bipyridine derivatives are known for their versatility and are used in various fields such as coordination chemistry, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridine]-5,6’-diamine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of boronic acids with halopyridines in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and halopyridines with a palladium catalyst.
Negishi Coupling: This method involves the reaction of organozinc compounds with halopyridines.
Ullmann Coupling: This method uses copper catalysts to couple halopyridines.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs scalable methods such as:
Electrochemical Methods: These methods use electrochemical cells to drive the coupling reactions, offering a more environmentally friendly approach.
Homogeneous Catalysis: This method uses soluble metal catalysts to achieve high yields and selectivity.
Heterogeneous Catalysis: This method uses solid catalysts, which can be easily separated from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
[2,3’-Bipyridine]-5,6’-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of bipyridine amines.
Substitution: Formation of halogenated bipyridines.
Scientific Research Applications
[2,3’-Bipyridine]-5,6’-diamine has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its pharmacological properties, including its use as a phosphodiesterase inhibitor.
Industry: Used in the development of materials such as electrochromic devices and redox flow batteries.
Mechanism of Action
The mechanism of action of [2,3’-Bipyridine]-5,6’-diamine involves its interaction with molecular targets such as enzymes and receptors. For example, as a phosphodiesterase inhibitor, it increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to various physiological effects . The compound’s ability to chelate metal ions also plays a significant role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Known for its strong chelating properties and use in coordination chemistry.
4,4’-Bipyridine: Used as a precursor to redox-active compounds such as paraquat.
3,3’-Bipyridine: Less commonly used but still significant in certain catalytic applications.
Uniqueness
[2,3’-Bipyridine]-5,6’-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions .
Properties
Molecular Formula |
C10H10N4 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-(5-aminopyridin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H10N4/c11-8-2-3-9(13-6-8)7-1-4-10(12)14-5-7/h1-6H,11H2,(H2,12,14) |
InChI Key |
FFKXFAYDQCBKOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


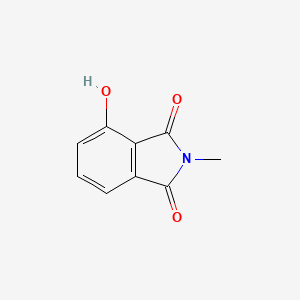
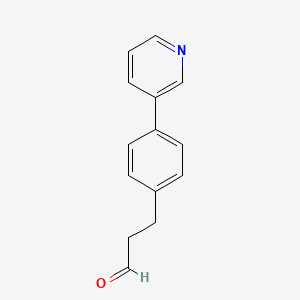



![Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine](/img/structure/B12953105.png)

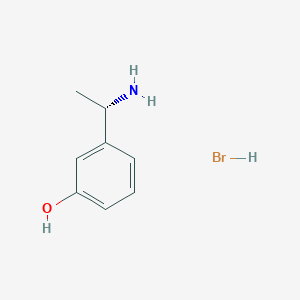
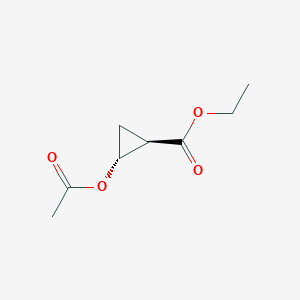
![2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12953130.png)
